molecular formula C14H10ClN3O B7458596 N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide

N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide

Cat. No. B7458596
M. Wt: 271.70 g/mol
InChI Key: FOLJRRSXJAHKGR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. It has been shown to inhibit the activity of tubulin, a protein that is essential for cell division, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell growth and proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide for lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other scientific fields, such as materials science and nanotechnology. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields.

Synthesis Methods

N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide can be synthesized through a multi-step process. One of the commonly used methods involves the reaction of 3-chloroaniline with 2-carboxybenzaldehyde in the presence of a catalyst, followed by cyclization and condensation reactions. The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide in high purity.

Scientific Research Applications

N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and anti-bacterial properties.

properties

IUPAC Name

N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-10-2-1-3-11(7-10)18-14(19)9-4-5-12-13(6-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLJRRSXJAHKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide

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